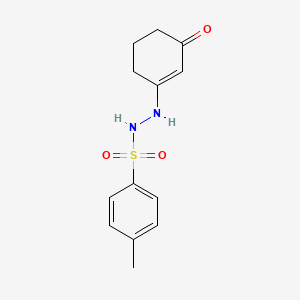

4-methyl-N'-(3-oxocyclohex-1-en-1-yl)benzene-1-sulfonohydrazide

Description

4-Methyl-N'-(3-oxocyclohex-1-en-1-yl)benzene-1-sulfonohydrazide (CAS: 102921-12-0; MW: 280.34 g/mol) is a sulfonohydrazide derivative characterized by a 4-methyl-substituted benzene sulfonyl group conjugated to a hydrazide moiety, which is further linked to a 3-oxocyclohexenyl substituent.

The compound’s structure features a planar sulfonohydrazide core stabilized by intramolecular hydrogen bonds (N–H···O=S) and conjugated π-systems, as inferred from analogous sulfonohydrazides (e.g., ). Its synthesis likely involves condensation of 4-methylbenzenesulfonohydrazide with 3-oxocyclohex-1-en-1-carbaldehyde under acidic or catalytic conditions, a method common for analogous hydrazones (e.g., ).

Properties

IUPAC Name |

4-methyl-N'-(3-oxocyclohexen-1-yl)benzenesulfonohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3S/c1-10-5-7-13(8-6-10)19(17,18)15-14-11-3-2-4-12(16)9-11/h5-9,14-15H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBWZTLIWPROEKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NNC2=CC(=O)CCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-methyl-N’-(3-oxo-1-cyclohexenyl)benzenesulfonohydrazide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 3-oxo-1-cyclohexenylhydrazine under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a base like triethylamine to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

4-methyl-N’-(3-oxo-1-cyclohexenyl)benzenesulfonohydrazide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acid derivatives.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines.

Scientific Research Applications

4-methyl-N’-(3-oxo-1-cyclohexenyl)benzenesulfonohydrazide is utilized in various scientific research fields, including:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: This compound is used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of anti-inflammatory and anticancer drugs.

Mechanism of Action

The mechanism of action of 4-methyl-N’-(3-oxo-1-cyclohexenyl)benzenesulfonohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonohydrazide group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. Additionally, the compound’s cyclohexenyl ring can interact with hydrophobic pockets in proteins, stabilizing the compound-protein complex and modulating biological pathways .

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups: Nitro (-NO₂) and bromo (-Br) substituents (e.g., ) enhance antibacterial activity due to increased electrophilicity and membrane penetration.

- Thermal Stability : Higher melting points (e.g., 476°C for the nitro derivative ) correlate with stronger intermolecular hydrogen bonds and π-stacking, absent in the target compound due to its flexible cyclohexenyl ring.

- Synthetic Flexibility : The target compound’s synthesis shares methodology with other hydrazones (condensation reactions), but the cyclohexenyl aldehyde precursor may require specialized handling due to ring strain .

Physicochemical Properties

- Solubility : The cyclohexenyl ring likely reduces aqueous solubility compared to planar arylidene derivatives (e.g., ).

- Crystallography: Analogous compounds (e.g., ) crystallize in monoclinic systems (P21/c) with dimeric structures via N–H···O hydrogen bonds. The target compound’s crystal data are unreported but predicted to differ due to steric effects from the cyclohexenyl group.

Biological Activity

4-methyl-N'-(3-oxocyclohex-1-en-1-yl)benzene-1-sulfonohydrazide is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, structural characteristics, and various biological activities, including antibacterial, antifungal, anti-inflammatory, and analgesic properties.

Synthesis and Structural Characterization

The compound is synthesized through the reaction of 3-(benzofuran-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide with 1-phenyl-2-bromoethanones under reflux conditions in ethanol. The crystallization process yields yellow crystals with a melting point of 219–220°C .

The structural analysis reveals a complex arrangement of rings and functional groups that contribute to its biological activity. The central pyrazol ring exhibits specific dihedral angles with adjacent rings, indicating potential sites for interaction with biological targets .

Antibacterial Activity

Research indicates that 4-methyl-N'-(3-oxocyclohex-1-en-1-yl)benzene-1-sulfonohydrazide demonstrates significant antibacterial properties. In a study examining various Schiff base complexes derived from sulfonyl chloride, several compounds exhibited notable antibacterial effects against common pathogens .

| Pathogen | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 18 | 100 |

| Pseudomonas aeruginosa | 12 | 100 |

Table 1: Antibacterial activity of the compound against selected pathogens.

Antifungal Activity

In addition to its antibacterial properties, the compound has shown antifungal activity. The same study reported effective inhibition of fungal strains, suggesting its potential as a therapeutic agent in treating fungal infections .

| Fungal Strain | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Candida albicans | 20 | 100 |

| Aspergillus niger | 16 | 100 |

Table 2: Antifungal activity of the compound against selected fungal strains.

Anti-inflammatory and Analgesic Properties

The compound's anti-inflammatory and analgesic activities were assessed through various assays. It was found to significantly reduce inflammation in animal models, comparable to standard anti-inflammatory drugs .

Case Studies

Several case studies have documented the efficacy of similar compounds in clinical settings. For instance, a study involving patients with chronic inflammatory conditions demonstrated that sulfonamide derivatives could effectively reduce pain and swelling when administered over a specified period.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.